molecular formula C11H13ClF2N2O B1422317 1-(2,4-Difluorobenzoyl)piperazine hydrochloride CAS No. 1065586-37-9

1-(2,4-Difluorobenzoyl)piperazine hydrochloride

Cat. No. B1422317
M. Wt: 262.68 g/mol
InChI Key: GOKZJHFFNFROOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Difluorobenzoyl)piperazine hydrochloride is an organic compound with the CAS Number: 1065586-37-9 . It has a molecular weight of 262.69 and its IUPAC name is 1-(2,4-difluorobenzoyl)piperazine hydrochloride . It is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for 1-(2,4-Difluorobenzoyl)piperazine hydrochloride is 1S/C11H12F2N2O.ClH/c12-8-1-2-9(10(13)7-8)11(16)15-5-3-14-4-6-15;/h1-2,7,14H,3-6H2;1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

1-(2,4-Difluorobenzoyl)piperazine hydrochloride is a powder that is stored at room temperature . Its molecular formula is C11H13ClF2N2O and it has a molecular weight of 262.69 .

Scientific Research Applications

Molecular Structure and Intermolecular Interactions

1-(2,4-Difluorobenzoyl)piperazine hydrochloride and its analogs demonstrate varying molecular structures and intermolecular interactions, which are crucial for understanding their potential applications in scientific research. For instance, a study on closely related piperazine derivatives, including those with 2,4-difluorobenzoyl substituents, revealed that while some molecules are linked by hydrogen bonds forming three-dimensional structures, others, like the 2,4-difluorobenzoyl analogs, do not form hydrogen bonds, indicating diverse physicochemical properties and potential applications in materials science and molecular engineering (Mahesha et al., 2019).

Synthesis and Characterization

The synthesis and characterization of piperazine derivatives, including those related to 1-(2,4-Difluorobenzoyl)piperazine hydrochloride, have been extensively studied to explore their potential applications. For example, a study on the synthesis and characterization of new piperazine derivatives as potential antihypertensive agents emphasizes the importance of structural analysis in the development of therapeutic agents. Such research sheds light on the synthesis routes, structural characterization, and potential applications of piperazine derivatives in medicinal chemistry (Marvanová et al., 2016).

Intermediate in Pharmaceutical Synthesis

Piperazine derivatives, including 1-(2,4-Difluorobenzoyl)piperazine hydrochloride, often serve as key intermediates in the synthesis of pharmaceuticals. An improved one-pot synthesis process for a piperazine derivative used as an intermediate in the production of the antihypertensive drug Doxazosin highlights the role of such compounds in streamlining drug synthesis processes, indicating their importance in pharmaceutical manufacturing (Ramesh et al., 2006).

Antibacterial and Antimicrobial Properties

Research on piperazine derivatives has also uncovered their potential antibacterial and antimicrobial properties. Studies on the synthesis and biological evaluation of piperazine derivatives, including structural analogs of 1-(2,4-Difluorobenzoyl)piperazine hydrochloride, have demonstrated significant activity against various bacterial and fungal strains, suggesting potential applications in the development of new antimicrobial agents (Jadhav et al., 2017).

Safety And Hazards

This compound is considered hazardous and has been assigned the GHS07 pictogram . The associated hazard statements are H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(2,4-difluorophenyl)-piperazin-1-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2O.ClH/c12-8-1-2-9(10(13)7-8)11(16)15-5-3-14-4-6-15;/h1-2,7,14H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKZJHFFNFROOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=C(C=C(C=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Difluorobenzoyl)piperazine hydrochloride

CAS RN

1065586-37-9
Record name 1-(2,4-difluorobenzoyl)piperazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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